2,2-Dimethylpropyl methanesulfonate

Description

BenchChem offers high-quality 2,2-Dimethylpropyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylpropyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

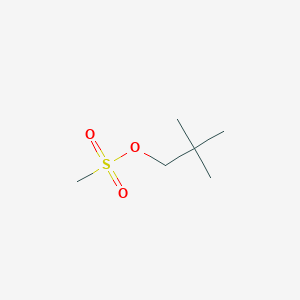

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIBMLHGILXPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936930 | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-42-2 | |

| Record name | 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,2-dimethyl-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 2,2-Dimethylpropyl Methanesulfonate

Abstract

This technical guide provides a comprehensive examination of the synthesis and reaction mechanisms of 2,2-dimethylpropyl methanesulfonate, commonly known as neopentyl methanesulfonate. Sulfonate esters are pivotal intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution and elimination reactions. The neopentyl system, with its inherent steric hindrance and propensity for rearrangement, presents a unique case study in the application of fundamental organic chemistry principles. This document will delve into the mechanistic nuances of its formation from neopentyl alcohol and methanesulfonyl chloride, explore the challenges posed by the sterically demanding neopentyl group, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important synthetic transformation.

Introduction: The Significance of Sulfonate Esters in Modern Organic Synthesis

The conversion of an alcohol's hydroxyl group into a more effective leaving group is a cornerstone of synthetic organic chemistry. While alcohols themselves are poor substrates for nucleophilic substitution due to the strongly basic nature of the hydroxide anion (HO-), their transformation into sulfonate esters dramatically enhances their reactivity.[1][2] Methanesulfonates (mesylates), along with other sulfonate esters like p-toluenesulfonates (tosylates), are among the most widely employed "pseudohalides" for this purpose.[2]

The efficacy of the mesylate group as a leaving group stems from the ability of the resulting methanesulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms.[2][3] This delocalization results in a very weak base, making it an excellent leaving group.[2] The formation of 2,2-dimethylpropyl methanesulfonate from neopentyl alcohol is a classic example of this transformation, yet it is complicated by the unique structural features of the neopentyl group.

The defining characteristic of the neopentyl group is a quaternary carbon atom adjacent to the reaction center. This arrangement imparts significant steric hindrance, which profoundly influences the rates and mechanisms of subsequent reactions.[4][5] Understanding the formation of neopentyl methanesulfonate is, therefore, not just a study of a specific reaction, but an exploration of the interplay between electronics and sterics that governs chemical reactivity.

The Mechanism of Mesylation: A Nucleophilic Attack on Sulfur

The formation of 2,2-dimethylpropyl methanesulfonate proceeds through the reaction of 2,2-dimethylpropan-1-ol (neopentyl alcohol) with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[6]

The generally accepted mechanism involves a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[1][7] This is followed by the expulsion of the chloride ion and deprotonation of the resulting oxonium ion by the base to yield the final sulfonate ester.[1][7]

A crucial aspect of this reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained.[1][3] This is because the carbon-oxygen bond of the alcohol is not broken during the mesylation process.[1][3]

The Challenge of the Neopentyl Group: Steric Hindrance and its Consequences

While the formation of the mesylate itself is generally straightforward, the subsequent reactions of 2,2-dimethylpropyl methanesulfonate are heavily influenced by the steric bulk of the neopentyl group. The quaternary carbon adjacent to the primary carbon bearing the mesylate group effectively shields it from backside attack by nucleophiles, which is the required trajectory for a standard SN2 reaction.[4][5][8][9]

This steric hindrance dramatically slows down the rate of SN2 reactions for neopentyl derivatives compared to less hindered primary substrates.[4] For practical purposes, neopentyl halides and sulfonates are often considered inert to direct SN2 displacement.[4]

This reluctance to undergo SN2 reactions opens the door for alternative reaction pathways, most notably SN1-type reactions involving carbocation intermediates. However, the formation of a primary carbocation from the ionization of the neopentyl system is highly unfavorable.[10]

The Neopentyl Rearrangement: A Mechanistic Detour

Under conditions that favor ionization (e.g., solvolysis in a polar protic solvent), 2,2-dimethylpropyl methanesulfonate can undergo a characteristic rearrangement.[11] Instead of forming a highly unstable primary carbocation, the departure of the mesylate leaving group is concerted with a 1,2-methyl shift.[11] This rearrangement leads to the formation of a much more stable tertiary carbocation.[11][12]

This rearranged tertiary carbocation can then be trapped by a nucleophile to give a rearranged substitution product, or it can undergo elimination to form an alkene.[13]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. periodicchemistry.com [periodicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. Rearrangement [www2.chemistry.msu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Hazard Profile & Control of Neopentyl Methanesulfonate

This guide provides an in-depth technical analysis of Neopentyl Methanesulfonate (Neopentyl Mesylate) , focusing on its unique structure-activity relationship (SAR), potential genotoxicity, and handling requirements within pharmaceutical development.

Part 1: Executive Summary – The Steric Paradox

Neopentyl methanesulfonate (CAS: 2226-27-9) represents a unique case study in the assessment of Genotoxic Impurities (GTIs). While it belongs to the high-alert class of alkyl mesylates (known for potent DNA alkylation), its chemical behavior is distinct from its lower homologs (methyl- or ethyl methanesulfonate).

The Core Thesis: Unlike Methyl Methanesulfonate (MMS), which is a potent

Part 2: Chemical Basis of Hazard (Structure-Activity Relationship)

To understand the hazard, we must decouple the functional group (mesylate) from the carbon skeleton (neopentyl).

The Neopentyl Effect: Suppression

The primary mechanism of genotoxicity for alkyl mesylates is the direct alkylation of DNA bases (e.g., N7-guanine) via a bimolecular nucleophilic substitution (

-

Standard Mechanism (MMS/EMS): The nucleophile (DNA) attacks the unhindered

-carbon, displacing the mesylate group. -

Neopentyl Mechanism: The neopentyl group possesses a tert-butyl moiety attached to the

-carbon. This creates a "steric wall" that blocks the specific angle (180° to the leaving group) required for the nucleophile's backside attack.

Kinetic Comparison:

Literature data indicates that neopentyl derivatives react roughly

Visualization of Steric Hindrance

The following diagram illustrates the trajectory blockage that defines the safety profile of this molecule.

Caption: Comparative accessibility of the electrophilic carbon. The tert-butyl group in neopentyl mesylate physically obstructs the nucleophile's approach vector.

Part 3: Genotoxicity & Regulatory Strategy (ICH M7)

Despite the chemical argument for inertness, regulatory compliance relies on data, not theory.

Regulatory Classification

Under ICH M7 (R1) guidelines, alkyl mesylates are generally treated as a "Cohort of Concern."

-

Default Status: Class 2 (Known Mutagen) based on the mesylate alert.

-

Potential Status: Class 5 (Non-mutagenic) if Ames data proves negative.

The "Safe" Hypothesis

Because

Recommended Qualification Workflow

Do not rely solely on in silico predictions (e.g., Derek/Sarah), as they may flag the sulfonate ester alert without fully weighting the steric correction.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-

Condition: +/- S9 metabolic activation.[1]

-

Success Criterion: If negative in all strains (up to limit dose), the impurity can be downgraded to Class 5 , removing the ppm-level control requirement.

Part 4: Analytical Detection & Control

If the Ames test is positive or not performed, you must control neopentyl mesylate to the Threshold of Toxicological Concern (TTC).

-

TTC Limit:

(Lifetime exposure). -

Limit Calculation:

Analytical Method Development (GC-MS)

Due to the lack of chromophores and potential volatility, GC-MS is the gold standard for detection.

Method Parameters (Self-Validating):

| Parameter | Setting / Rationale |

|---|---|

| Technique | Headspace or Direct Injection GC-MS (EI or CI mode) |

| Column | DB-624 or Rtx-Volatiles (Mid-polarity to separate from solvent) |

| Derivatization | Not usually required, but avoid alcoholic diluents (prevention of transesterification). |

| Internal Standard | Deuterated Neopentyl Mesylate (ideal) or similar hindered sulfonate. |

| Detection Limit | Must reach ~0.5 ppm relative to API (assuming 1-3g dose). |

Critical Control Point: Ensure the sample preparation solvent does not contain methanol or ethanol . Methanesulfonic acid residues can react with alcoholic solvents in the injector port to form methyl or ethyl mesylate (false positives), though neopentyl alcohol formation is less likely to occur in situ.

Part 5: Handling & Safety Protocols

Treat neopentyl mesylate as a Potential Carcinogen until proven otherwise.

Personal Protective Equipment (PPE)

-

Respiratory: Powered Air Purifying Respirator (PAPR) or N95 minimum in a fume hood.

-

Dermal: Double nitrile gloves (0.11 mm minimum). Alkyl mesylates can penetrate standard gloves; change immediately upon splash.

-

Engineering: Handling must occur in a Class II Biological Safety Cabinet or chemical fume hood with face velocity >100 fpm.

Deactivation Protocol

In case of spill or waste treatment, exploit the nucleophilic vulnerability (however slow).

-

Agent: 10% w/v Sodium Hydroxide (NaOH) + 5% Sodium Thiosulfate.

-

Mechanism: While

is slow, high pH and thiosulfate (a sulfur nucleophile) will eventually degrade the ester over time. Allow >24 hours contact time due to steric hindrance.

Part 6: References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3][4] International Council for Harmonisation. Link

-

Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[2][3][4][5] Wiley.[6] (Context on Alkyl Mesylate reactivity).

-

Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXXI. The role of steric hindrance.[7][8][9][10] J. Chem. Soc., 166-169. (Foundational data on neopentyl reaction rates). Link

-

Snodin, D. J. (2006).[11] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

-

ECHA (European Chemicals Agency). Methanesulfonic acid - Registration Dossier. (Data on mesylate precursors). Link

Sources

- 1. vitrocell.com [vitrocell.com]

- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SN2 Reaction Mechanism [chemistrysteps.com]

- 10. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 11. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Overcoming Steric Hindrance in SN2 Reactions of 2,2-Dimethylpropyl Methanesulfonate

Abstract

This technical guide provides a detailed exploration of the reaction conditions necessary to effect a bimolecular nucleophilic substitution (SN2) reaction on the sterically hindered primary substrate, 2,2-dimethylpropyl methanesulfonate (neopentyl mesylate). While primary alkyl halides and sulfonates are typically excellent candidates for SN2 reactions, the neopentyl system presents a significant challenge due to the profound steric hindrance imposed by the adjacent tert-butyl group.[1][2] This document elucidates the mechanistic hurdles and outlines optimized protocols to achieve successful substitution, focusing on the critical interplay of nucleophile selection, solvent properties, and thermal conditions.

The Challenge: Steric Hindrance in the Neopentyl System

The SN2 reaction proceeds via a concerted mechanism involving a backside attack by the nucleophile on the carbon atom bearing the leaving group.[3][4] This geometric constraint is paramount for the reaction's success. In the case of 2,2-dimethylpropyl methanesulfonate, while the electrophilic carbon is primary, the neighboring quaternary carbon (the tert-butyl group) effectively shields the backside of the reaction center.[1][5] This steric congestion dramatically increases the activation energy for the SN2 transition state, leading to exceptionally slow reaction rates under standard conditions.[1][6] For practical purposes, neopentyl systems are often considered unreactive towards SN2 reactions.[1][7]

Figure 1: Steric hindrance in the neopentyl system impeding backside nucleophilic attack.

Optimizing Reaction Conditions for Success

To overcome the inherent steric barrier, a multi-faceted approach to reaction optimization is required. The key is to maximize the reactivity of the nucleophile while minimizing competing side reactions, such as elimination (E2).

Nucleophile Selection: The Power of Potency and Size

The choice of nucleophile is critical. For a sterically hindered substrate, a highly reactive and relatively small nucleophile is necessary to penetrate the sterically congested environment.

-

High Nucleophilicity: Strong nucleophiles are essential to drive the reaction forward.[8] Anionic nucleophiles are generally more potent than their neutral counterparts.

-

Minimal Steric Bulk: The nucleophile itself should not be sterically demanding. Bulky nucleophiles will exacerbate the steric clash with the neopentyl group.

Table 1: Recommended Nucleophiles for SN2 Reactions with Neopentyl Mesylate

| Nucleophile | Formula | Relative Strength | Key Considerations |

| Azide | N₃⁻ | Strong | Excellent, small, and highly nucleophilic. |

| Cyanide | CN⁻ | Strong | A potent and small nucleophile, effective for chain extension.[9][10] |

| Iodide | I⁻ | Strong | A good nucleophile, can be used in a Finkelstein-type reaction. |

| Thiolates | RS⁻ | Strong | Generally very good nucleophiles. |

Solvent Effects: The Role of Polar Aprotic Solvents

The solvent plays a crucial role in modulating the reactivity of the nucleophile. For SN2 reactions, polar aprotic solvents are the preferred choice.[11][12][13]

-

Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They can dissolve the ionic nucleophile while poorly solvating the anion. This "naked" and highly reactive nucleophile is more effective at attacking the electrophilic carbon.[8][11]

-

Protic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) should be avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity.[12]

Temperature Control: Balancing Rate and Selectivity

Elevated temperatures are generally required to provide the necessary energy to overcome the high activation barrier of this sterically hindered reaction. However, high temperatures can also favor competing elimination (E2) reactions.

-

Moderate to High Temperatures: A starting point of 50-80 °C is often necessary. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of elimination byproducts.

-

Monitoring: Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is crucial to determine the optimal reaction time and temperature.

Experimental Protocol: SN2 Reaction of 2,2-Dimethylpropyl Methanesulfonate with Sodium Azide

This protocol provides a representative procedure for the SN2 displacement of the mesylate group with azide.

Materials:

-

2,2-Dimethylpropyl methanesulfonate (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

Figure 2: Experimental workflow for the SN2 azidation reaction.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,2-dimethylpropyl methanesulfonate and sodium azide.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Heating: Heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-azido-2,2-dimethylpropane.

Summary of Key Parameters

Table 2: Critical Parameters for SN2 on Neopentyl Mesylate

| Parameter | Recommended Condition | Rationale |

| Substrate | 2,2-Dimethylpropyl methanesulfonate | Good leaving group (mesylate). |

| Nucleophile | Strong, small anion (e.g., N₃⁻, CN⁻) | Maximizes reactivity and minimizes steric hindrance. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophile reactivity by minimizing solvation.[11][12] |

| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier. |

| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |

Conclusion

While the SN2 reaction on 2,2-dimethylpropyl methanesulfonate is challenging due to significant steric hindrance, it is achievable under optimized conditions. The judicious selection of a strong, non-bulky nucleophile in a polar aprotic solvent, coupled with controlled heating, can effectively promote the desired substitution. This approach provides a viable pathway for the synthesis of neopentyl-containing molecules, which are valuable building blocks in medicinal chemistry and materials science.

References

-

Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Quora. (2023-03-20). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

-

organicnotes. 7-14) Neopentyl Halides React Slowly in Substitution Processes. [Link]-Neopentyl-Halides-React-Slowly-in-Substitution-Processes)

-

YouTube. (2020-06-02). SN2 reactions. [Link]

-

Master Organic Chemistry. (2012-07-04). The SN2 Reaction Mechanism. [Link]

-

YouTube. (2018-09-13). 7.1b Factors Affecting SN2 Reactions. [Link]

-

Stack Exchange. (2016-10-14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. [Link]

-

YouTube. (2019-06-05). Substitution Reactions of Neopentyl Halides. [Link]

-

Master Organic Chemistry. (2011-02-04). The Most Annoying Exceptions in Org 1 (Part 2). [Link]

-

Reddit. (2020-08-21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. [Link]

-

Chemistry LibreTexts. (2019-06-05). 10.4: Effect of sterics on Sn2 reactions. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. [Link]

-

YouTube. (2019-11-12). synthesis of nitriles through cyanide SN2 reactions. [Link]

-

Chemistry LibreTexts. (2024-03-17). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Master Organic Chemistry. (2012-12-19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

-

Master Organic Chemistry. (2012-12-04). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

-

Chemistry LibreTexts. (2020-05-30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

-

YouTube. (2023-03-18). Effect of Temperature on Elimination and Substitution Reactions. [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

Application Note: 2,2-Dimethylpropyl Methanesulfonate (Neopentyl Mesylate) in Pharmaceutical Synthesis

Executive Summary & Strategic Value

2,2-Dimethylpropyl methanesulfonate (Neopentyl mesylate) is a specialized alkylating agent used in medicinal chemistry to introduce the neopentyl group (

However, its utility is complicated by the "Neopentyl Effect"—extreme steric hindrance at the

Chemical Dynamics: The Neopentyl Paradox

The neopentyl group is a primary carbon center, yet it behaves kinetically like a tertiary center due to the bulky tert-butyl group adjacent to the reaction site.

Mechanistic Challenges[1]

-

Steric Wall: The

-butyl group blocks the backside attack trajectory required for -

Rearrangement Risk: If forced into an

pathway (solvolysis), the unstable primary carbocation instantly undergoes a 1,2-methyl shift (Wagner-Meerwein rearrangement) to form the more stable tert-amyl cation.

Application Insight: Successful alkylation requires conditions that force a concerted

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the "Steric Wall" effect.

Figure 1: Reaction logic tree demonstrating the necessity of forcing the

Application Note: The Metabolic Shield

In Drug Metabolism and Pharmacokinetics (DMPK), the neopentyl group acts as a bioisostere for

| Feature | Mechanism of Action | Impact on Drug Candidate |

| Block | The quaternary | Extends Half-life ( |

| Steric Shielding | The bulky | Reduces Clearance ( |

| Lipophilicity | Adds significant hydrophobic bulk without introducing reactive centers. | Increases LogP (membrane permeability). |

Case Study Reference: Neopentyl glycol scaffolds have been shown to maintain high in vivo stability against dehalogenation and metabolism compared to linear analogs in radiopharmaceutical applications [1].

Experimental Protocols

Protocol A: Synthesis of Neopentyl Methanesulfonate

Objective: High-purity synthesis of the reagent while minimizing residual chloride impurities.

Reagents:

-

Neopentyl alcohol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck flask with Neopentyl alcohol and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add TEA and cool the system to -10°C using an ice/salt bath. Critical: Low temperature prevents exotherm-driven side reactions.

-

Mesylation: Add MsCl dropwise over 30 minutes. Maintain internal temperature < 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Self-Validation: Monitor by TLC (stain with KMnO

; alcohol oxidizes, mesylate does not) or GC-MS.

-

-

Workup:

-

Wash with cold 1M HCl (removes TEA).

-

Wash with Sat. NaHCO

(neutralizes acid). -

Wash with Brine, dry over MgSO

.

-

-

Purification: Concentrate in vacuo. If the product is a solid, recrystallize from hexane/EtOAc. If oil, use immediately or distill under high vacuum (caution: thermal instability).

Protocol B: N-Alkylation of Secondary Amines (The "Forced" SN2)

Objective: Alkylation of a secondary amine substrate despite steric hindrance.

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: Neopentyl Mesylate (1.5 - 2.0 equiv)

-

Base: Cs

CO -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Methodology:

-

Solvation: Dissolve amine and Neopentyl Mesylate in DMSO (0.5 M).

-

Why DMSO? As a polar aprotic solvent, DMSO solvates the cation (Cs

), leaving the carbonate anion "naked" and highly reactive, while also stabilizing the polar transition state of the

-

-

Activation: Add Cs

CO -

Thermal Drive: Heat reaction to 90°C - 110°C .

-

Expert Insight: Unlike standard alkylations (RT), the neopentyl group requires significant thermal energy to overcome the activation energy barrier caused by the

-tert-butyl group.

-

-

Monitoring (Self-Validating):

-

Check LC-MS for Product Mass (

). -

Crucial Check: Analyze

H NMR of a crude aliquot.-

Desired: Singlet at

ppm ( -

Failure Mode: If you see a triplet/quartet pattern, rearrangement to the tert-amyl isomer has occurred.

-

-

-

Workup: Dilute with water, extract into EtOAc. Wash extensively with water to remove DMSO.

Safety & Regulatory: PGI Control Strategy

Alkyl mesylates are classified as Class 1 Potentially Genotoxic Impurities (PGIs) (mutagenic and carcinogenic) [3]. Under ICH M7 guidelines, they must be controlled to the Threshold of Toxicological Concern (TTC).[1]

TTC Limit: 1.5 µ g/day for lifetime exposure.[1][2][3][4]

Control Strategy Workflow

The following workflow ensures compliance during the drug development lifecycle.

Figure 2: Impurity control strategy for alkyl mesylates in pharmaceutical processes.

Purging Protocol

To ensure the mesylate is removed to ppm levels:

-

Quench: Add an amine scavenger (e.g., morpholine) at the end of the reaction to consume excess mesylate.

-

Hydrolysis: Alkyl mesylates hydrolyze in aqueous base. A caustic wash (NaOH) during workup aids destruction.

-

Detection: Use GC-MS in SIM (Selected Ion Monitoring) mode. Neopentyl mesylate is volatile enough for direct injection GC analysis.

References

-

Suzuki, H., et al. (2021).[5] Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry, 64(21).[5]

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.

-

ICH M7(R2). (2023).[3] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

Sources

solvolysis of 2,2-Dimethylpropyl methanesulfonate in different solvents

Topic: Mechanistic Pathways and Solvent Influence in the Solvolysis of 2,2-Dimethylpropyl Methanesulfonate

Introduction: The Intricacies of Neopentyl System Solvolysis

The solvolysis of sterically hindered primary substrates, such as 2,2-dimethylpropyl methanesulfonate (commonly known as neopentyl mesylate), presents a fascinating case study in the interplay of electronic and steric effects that dictate reaction mechanisms. Unlike simple primary substrates that readily undergo bimolecular nucleophilic substitution (SN2), the neopentyl system is notoriously slow to react via this pathway due to the severe steric hindrance imposed by the quaternary α-carbon. This hindrance effectively shields the reaction center from backside attack by a nucleophile.

Consequently, the solvolysis of neopentyl derivatives often proceeds through a unimolecular (SN1-like) pathway involving the formation of a carbocation intermediate. However, the initially formed primary neopentyl carbocation is highly unstable and prone to rapid rearrangement to a more stable tertiary carbocation. This rearrangement is a hallmark of neopentyl system reactivity and significantly influences the product distribution. The role of the solvent in stabilizing the developing carbocation and in assisting the departure of the leaving group is paramount in dictating the overall rate and mechanistic pathway of the reaction.

This application note provides a detailed exploration of the solvolysis of 2,2-dimethylpropyl methanesulfonate, focusing on the influence of solvent polarity and nucleophilicity on the reaction kinetics and mechanism. We will delve into the concept of anchimeric assistance, where neighboring groups can participate in the ionization step, and provide robust protocols for the synthesis of the substrate and the kinetic analysis of its solvolysis.

Mechanistic Considerations: A Dichotomy of Pathways

The solvolysis of 2,2-dimethylpropyl methanesulfonate can be dissected into two competing mechanistic pathways, the prevalence of which is highly dependent on the solvent system.

The SN1 Pathway with Rearrangement

In polar, non-nucleophilic solvents, the reaction is expected to proceed via an SN1 mechanism. The key steps are:

-

Ionization: The slow, rate-determining step involves the departure of the excellent mesylate leaving group to form a primary carbocation. The polarity of the solvent plays a crucial role in stabilizing the developing positive charge and the departing anion.[1][2]

-

Wagner-Meerwein Rearrangement: The highly unstable primary carbocation rapidly rearranges via a 1,2-methyl shift to form the much more stable tertiary carbocation.

-

Nucleophilic Attack: The solvent (or another nucleophile present) attacks the tertiary carbocation to yield the final substitution product. Elimination (E1) products may also be formed.

The inherent instability of the primary carbocation makes this a slow process, but the driving force is the formation of the more stable tertiary carbocation.

Anchimeric Assistance: The Role of Neighboring Group Participation

In certain solvent systems, particularly those with low ionizing power but potentially some nucleophilic character, the solvolysis rate of neopentyl systems can be accelerated through anchimeric assistance, or neighboring group participation (NGP). In this mechanism, a neighboring group (in this case, a methyl group) participates in the ionization step, forming a bridged, non-classical carbocation intermediate. This participation delocalizes the developing positive charge and lowers the activation energy of the rate-determining step. Subsequent attack by the solvent can occur at either of the partially positive carbons, leading to a mixture of rearranged and unrearranged products.

The extent of anchimeric assistance is a subject of ongoing study and is highly sensitive to the substrate structure and the reaction conditions.

Figure 1: Competing pathways in the solvolysis of neopentyl systems.

The Influence of the Solvent: A Quantitative Approach

The profound effect of the solvent on the rate and mechanism of solvolysis reactions can be quantitatively assessed using the Grunwald-Winstein equation.[3][4][5] The extended form of this equation is:

log(k/k₀) = lNT + mYX

where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity of the substrate to the solvent nucleophilicity (NT).

-

m is the sensitivity of the substrate to the solvent ionizing power (YX, where X is the leaving group).

A high m value (close to 1.0) is indicative of an SN1 mechanism with significant charge separation in the transition state. A significant l value suggests a contribution from solvent nucleophilicity, characteristic of an SN2-like process. For the solvolysis of 2,2-dimethylpropyl methanesulfonate, we would anticipate a relatively high m value, consistent with a carbocationic intermediate. The magnitude of the l value would provide insight into the degree of nucleophilic solvent assistance in the ionization step.

Experimental Protocols

Part 1: Synthesis of 2,2-Dimethylpropyl Methanesulfonate

This protocol is adapted from a general and reliable method for the preparation of mesylates from alcohols.

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid, cold

-

Saturated sodium bicarbonate solution, cold

-

Saturated sodium chloride solution (brine), cold

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the cooled solution with stirring.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with cold 1 M HCl, cold saturated NaHCO₃ solution, and cold saturated brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,2-dimethylpropyl methanesulfonate.

-

The product can be further purified by vacuum distillation or chromatography if necessary.

Figure 2: Workflow for the synthesis of 2,2-dimethylpropyl methanesulfonate.

Part 2: Kinetic Measurement of Solvolysis

The rate of solvolysis can be conveniently monitored by titration of the methanesulfonic acid produced during the reaction.

Materials:

-

2,2-Dimethylpropyl methanesulfonate

-

A selection of solvents (e.g., ethanol, methanol, water, acetic acid, and their binary mixtures)

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Indicator solution (e.g., bromothymol blue)

-

Constant temperature bath, burette, pipettes, and volumetric flasks.

Procedure:

-

Prepare a stock solution of 2,2-dimethylpropyl methanesulfonate in a suitable, non-reactive solvent (e.g., acetone).

-

In a reaction vessel (e.g., a small Erlenmeyer flask), place a known volume of the desired solvolysis solvent and a few drops of the indicator.

-

Equilibrate the reaction vessel in a constant temperature bath to the desired reaction temperature.

-

Initiate the reaction by adding a small, known volume of the substrate stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

-

Titrate the liberated methanesulfonic acid with the standardized NaOH solution. The endpoint is the color change of the indicator.

-

Record the volume of titrant added and the time at which the endpoint is reached.

-

Repeat the titration at various time intervals to follow the progress of the reaction.

-

The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant at the completion of the reaction.

Data Presentation and Analysis

The following table presents hypothetical rate constants for the solvolysis of 2,2-dimethylpropyl methanesulfonate in various solvents at a constant temperature. This data is illustrative of the expected trends.

| Solvent (v/v) | Temperature (°C) | k (s⁻¹) | Relative Rate | YOMs | NT |

| 100% Ethanol | 50 | 1.2 x 10⁻⁶ | 1.0 | -1.75 | 0.37 |

| 80% EtOH / 20% H₂O | 50 | 8.5 x 10⁻⁶ | 7.1 | 0.00 | 0.00 |

| 60% EtOH / 40% H₂O | 50 | 4.2 x 10⁻⁵ | 35 | 1.12 | -0.20 |

| 100% Acetic Acid | 50 | 2.5 x 10⁻⁵ | 20.8 | -0.61 | -2.05 |

| 100% Formic Acid | 50 | 1.5 x 10⁻³ | 1250 | 2.05 | -2.35 |

Analysis of Trends:

-

The rate of solvolysis increases significantly with increasing water content in the ethanol-water mixtures. This is consistent with the increasing ionizing power (YOMs) of the solvent, which stabilizes the carbocationic intermediate.[1]

-

Formic acid, with its high ionizing power, leads to a dramatically faster reaction rate compared to ethanol and acetic acid.

-

A Grunwald-Winstein plot of log(k/k₀) versus YOMs for the aqueous ethanol mixtures would be expected to yield a straight line with a slope (m) close to 1, indicating an SN1-like mechanism. Deviations from this linearity, particularly in more nucleophilic solvents, could suggest a contribution from solvent nucleophilicity.

Conclusion

The solvolysis of 2,2-dimethylpropyl methanesulfonate serves as an excellent model for understanding the factors that govern nucleophilic substitution reactions in sterically hindered systems. The competition between a direct SN2 displacement (which is highly disfavored), an SN1 pathway involving carbocation rearrangement, and a pathway involving anchimeric assistance is delicately balanced and highly sensitive to the solvent environment. By systematically varying the solvent and analyzing the kinetic data using tools like the Grunwald-Winstein equation, researchers can gain deep insights into the transition state structure and the nature of solvent-substrate interactions. The protocols provided herein offer a robust framework for conducting such investigations, enabling a thorough exploration of this classic problem in physical organic chemistry.

References

-

Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]

- Bentley, T. W., & Llewellyn, G. (1990). The P-OTs scale of solvent ionizing power. Progress in Physical Organic Chemistry, 17, 121-158.

- Winstein, S., Grunwald, E., & Jones, H. W. (1951). The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. Journal of the American Chemical Society, 73(6), 2700–2707.

-

Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2651. [Link]

- Fainberg, A. H., & Winstein, S. (1956). Correlation of Solvolysis Rates. III. t-Butyl Chloride in a Wide Range of Solvent Mixtures. Journal of the American Chemical Society, 78(12), 2770–2777.

-

Chemistry LibreTexts. (2021, August 11). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

-

Organic Chemistry Portal. Synthesis of Mesylates from Alcohols. [Link]

-

University of Toronto. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

- Koo, I. S., Yang, K., & Lee, I. (1996). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Bulletin of the Korean Chemical Society, 17(2), 154-159.

-

Kevill, D. N., & Anderson, S. W. (1991). The specific rates of solvolysis of neopentyl chloroformate and its application of the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 56(5), 1845–1850. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bkcs.kchem.org [bkcs.kchem.org]

- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

Application Note: Catalytic Activation of 2,2-Dimethylpropyl Methanesulfonate

Executive Summary

The activation of 2,2-dimethylpropyl methanesulfonate (neopentyl mesylate) presents a classic paradox in organic synthesis. While the mesylate group is an excellent leaving group, the neopentyl scaffold renders the substrate virtually inert to standard

This guide details two catalytic strategies to overcome this "Neopentyl Paradox":

-

Nickel-Catalyzed Cross-Coupling (Kumada-Corriu): The primary recommended method, utilizing a Single Electron Transfer (SET) mechanism to bypass steric constraints.

-

Catalytic Finkelstein Activation: A secondary method for specific nucleophilic substitutions, utilizing in-situ iodination to lower the activation energy for displacement.

Introduction: The Neopentyl Paradox

Before attempting activation, it is critical to understand why standard protocols fail. Neopentyl mesylate possesses a quaternary

-

Relative Rate of

: If Ethyl Mesylate = 1, Neopentyl Mesylate -

Rearrangement Risk: Thermal activation often cleaves the C-O bond to form a primary carbocation, which instantly rearranges to the tertiary carbocation (t-amyl), altering the carbon skeleton.

Visualizing the Steric Barrier

Figure 1: The bulky t-butyl group at the

Method A: Nickel-Catalyzed Kumada-Corriu Coupling (Gold Standard)

This protocol is the most robust method for forming C-C bonds with neopentyl mesylates. Unlike Palladium, which struggles with oxidative addition to alkyl electrophiles (and suffers from

Mechanistic Insight

The reaction does not proceed via a concerted

Protocol: Ni-Catalyzed Alkylation

Reagents:

-

Substrate: 2,2-Dimethylpropyl methanesulfonate (1.0 equiv)

-

Catalyst:

[Dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II)] -

Nucleophile: Alkylmagnesium bromide (Grignard Reagent) (1.2 - 1.5 equiv)

-

Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk flask or reaction vial and purge with Argon/Nitrogen. This reaction is oxygen-sensitive.

-

Catalyst Loading: Add

(5 mol%) and the Neopentyl Mesylate (1.0 equiv) to the flask. -

Solvation: Add anhydrous THF (0.2 M concentration relative to substrate). Stir to suspend the catalyst.

-

Cryogenic Addition: Cool the mixture to 0°C in an ice bath.

-

Grignard Addition: Add the Grignard reagent dropwise over 10 minutes.

-

Note: A color change (often to dark brown/orange) indicates the formation of the active Ni(0) species.

-

-

Reflux: Remove the ice bath and heat the reaction to reflux (65°C for THF) for 12–24 hours.

-

Monitoring: Monitor by GC-MS. Look for the disappearance of the mesylate peak.

-

-

Quench: Cool to room temperature. Carefully quench with saturated

solution. -

Extraction: Extract with

(3x). Dry organics over

Catalytic Cycle Diagram

Figure 2: The Nickel catalytic cycle. Key step is the Single Electron Transfer (SET) oxidative addition which generates a transient neopentyl radical, avoiding the steric penalty of direct displacement.

Method B: Catalytic Finkelstein Activation (In-Situ Iodination)

If metal-catalyzed cross-coupling is not suitable (e.g., you require a heteroatom nucleophile like an azide or amine), you must convert the mesylate to a more reactive iodide in situ.

Concept

The mesylate is displaced by iodide (

Protocol

Reagents:

-

Catalyst/Reagent: Sodium Iodide (NaI) (10-20 mol% catalytic, or 1.0 equiv stoichiometric for faster rates).

-

Phase Transfer Catalyst: Tetrabutylammonium Iodide (TBAI) (5 mol%).

-

Solvent: High-boiling polar aprotic (DMF, DMSO, or HMPA).

-

Temperature: 100°C - 120°C.

Workflow:

-

Dissolve Neopentyl Mesylate and the Target Nucleophile (e.g.,

) in dry DMF. -

Add NaI (catalytic amount) and TBAI.

-

Heat to 110°C.

-

Mechanism: The reaction proceeds via a "Ping-Pong" mechanism where

displaces OMs, forming transient

Critical Warning: Due to the high temperature required, check for rearrangement products (t-amyl isomers) using NMR.

Data Summary & Comparison

| Feature | Method A: Ni-Catalysis | Method B: Finkelstein |

| Mechanism | Radical / SET | |

| Steric Sensitivity | Low (Bypasses sterics) | High (Still difficult) |

| Temperature | 65°C (Reflux THF) | >100°C |

| Rearrangement Risk | Low | Moderate to High |

| Scope | C-C Bond Formation | Heteroatom Substitution |

| Key Reagent | NaI / TBAI |

Safety & Handling

-

Genotoxicity: Alkyl mesylates are potent alkylating agents and potential genotoxins. Handle in a fume hood with double gloving.

-

Nickel: Nickel compounds are known carcinogens and sensitizers. Avoid inhalation of dust.

-

Quenching: Grignard reactions are highly exothermic. Quench slowly at low temperature.

References

-

Nickel-Catalyzed Cross-Coupling of Neopentyl Sulfonates: Terao, J., Todo, H., Watanabe, H., Ikumi, A., & Kambe, N. (2004). Nickel-catalyzed cross-coupling of neopentyl arenesulfonates with methyl and primary alkylmagnesium bromides.[1] Angewandte Chemie International Edition, 43(45), 6180-6182.

-

Mechanistic Studies on Alkyl Electrophiles (Fu Group): Zhou, J., & Fu, G. C. (2004). Palladium-catalyzed Negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. Journal of the American Chemical Society, 125(48), 14726-14727. (Provides foundational logic for alkyl-sulfonate activation).

-

Steric Hindrance and Finkelstein Reactions: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of Steric Hindrance on the Rates of Finkelstein Reactions. Journal of the American Chemical Society, 86(21), 4645–4650.

-

Review of Alkyl-Alkyl Cross Coupling: Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-halides as electrophiles. Chemical Reviews, 111(3), 1417-1492.

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up of Reactions Involving 2,2-Dimethylpropyl Methanesulfonate

Welcome to the technical support center for navigating the complexities of scaling up chemical reactions that involve 2,2-dimethylpropyl methanesulfonate (neopentyl mesylate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up process. The inherent steric hindrance of the neopentyl group presents unique hurdles that require a nuanced understanding of reaction kinetics, thermodynamics, and process engineering.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What makes 2,2-dimethylpropyl methanesulfonate challenging to use in scale-up?

-

What are the primary competing reactions I should be aware of?

-

How do I choose the right solvent for my scale-up reaction?

-

What are the key safety considerations when working with 2,2-dimethylpropyl methanesulfonate at scale?

-

-

Troubleshooting Guide

-

Problem: Slow or Stalled Reaction Rates

-

Problem: Formation of Elimination Byproducts

-

Problem: Rearrangement Products are Observed

-

Problem: Poor Mixing and Localized "Hot Spots"

-

Problem: Difficulties in Product Isolation and Purification

-

-

Experimental Protocols

-

Protocol 1: General Procedure for a Scale-Up Sₙ2 Reaction with 2,2-Dimethylpropyl Methanesulfonate

-

Protocol 2: Quench and Work-up Strategy for Large-Scale Reactions

-

-

References

Frequently Asked Questions (FAQs)

What makes 2,2-dimethylpropyl methanesulfonate challenging to use in scale-up?

The primary challenge stems from the steric hindrance imparted by the neopentyl group, which consists of a quaternary carbon atom adjacent to the reaction center. This bulky group significantly shields the electrophilic carbon from backside attack by a nucleophile, which is the required trajectory for a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2][3] Consequently, Sₙ2 reactions with neopentyl derivatives are exceptionally slow.[4][5] For practical purposes, neopentyl halides are often considered inert in Sₙ2 reactions, with reaction rates being approximately 100,000 times slower than their n-propyl counterparts.[5]

When scaling up, these intrinsically slow reaction rates are magnified. What might be a manageable reaction time in a laboratory setting (e.g., 24-48 hours) can become economically and practically unfeasible on a larger scale. This necessitates more forcing conditions (higher temperatures, stronger nucleophiles, etc.), which can lead to a host of side reactions.

What are the primary competing reactions I should be aware of?

When forcing conditions are applied to overcome the slow Sₙ2 reactivity, several competing pathways become prominent:

-

Elimination (E2): If a strong, sterically hindered base is used as the nucleophile, it may preferentially act as a base, abstracting a proton from the β-carbon and leading to the formation of an alkene.[3]

-

Sₙ1/Rearrangement: Under conditions that favor carbocation formation (polar protic solvents, high temperatures), the reaction may proceed through an Sₙ1 pathway. The initially formed primary carbocation is highly unstable and will readily undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[4] This rearranged carbocation can then be trapped by the nucleophile or solvent, leading to a mixture of products.

How do I choose the right solvent for my scale-up reaction?

Solvent choice is critical and depends on the desired reaction pathway.

-

For Sₙ2 Reactions: A polar aprotic solvent is generally preferred to dissolve the reactants and promote the Sₙ2 pathway without solvating the nucleophile to the extent that its reactivity is diminished. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. When scaling up, consider the following:

-

Boiling Point: A solvent with a sufficiently high boiling point is necessary to allow for elevated reaction temperatures without requiring high-pressure reactors.

-

Work-up: Consider the ease of removal of the solvent during the work-up. Solvents like DMF can be challenging to remove completely.

-

Safety: Be mindful of the toxicity and flammability of the chosen solvent, especially at larger scales.

-

-

To Minimize Rearrangement: Avoid polar protic solvents such as water, methanol, and ethanol, as they can facilitate the formation of carbocations and lead to Sₙ1/rearrangement pathways.[4]

What are the key safety considerations when working with 2,2-dimethylpropyl methanesulfonate at scale?

While specific safety data for 2,2-dimethylpropyl methanesulfonate is not extensively available, related compounds like 2,2-dimethylpropyl chloranesulfonate are classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[6] Therefore, it is prudent to handle 2,2-dimethylpropyl methanesulfonate with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

For scale-up operations, a thorough process safety review is essential. This should include:

-

Thermal Hazard Assessment: Exothermic reactions can lead to a thermal runaway, especially in large reactors where the surface-area-to-volume ratio is reduced, hindering efficient heat dissipation.[7][8] Differential scanning calorimetry (DSC) or reaction calorimetry can be used to determine the heat of reaction and the potential for thermal runaway.

-

Material Compatibility: Ensure all reactor components, transfer lines, and seals are compatible with the reactants, solvents, and products at the operating temperatures and pressures.

-

Quenching Strategy: Develop and validate a robust quenching procedure to safely and effectively stop the reaction in case of an emergency.

Troubleshooting Guide

Problem: Slow or Stalled Reaction Rates

Root Cause Analysis:

The inherent steric hindrance of the neopentyl group is the most common reason for slow Sₙ2 reactions.[1][3][5] On a larger scale, this can be exacerbated by inefficient mixing or heat transfer, leading to non-uniform reaction conditions.

Troubleshooting Steps:

-

Increase Temperature: Carefully increasing the reaction temperature can significantly accelerate the reaction rate. However, this must be done with caution to avoid promoting side reactions or decomposition. Monitor the reaction closely for the formation of byproducts. High-temperature reactions may be more safely and efficiently conducted in a continuous flow reactor.[9]

-

Use a More Potent Nucleophile: If applicable to your desired transformation, consider using a more reactive nucleophile. For example, if using an amine, a more basic or less sterically hindered amine may increase the reaction rate.

-

Optimize Solvent: Ensure the chosen solvent is appropriate for an Sₙ2 reaction (polar aprotic) and that it effectively dissolves all reactants.

-

Catalysis: Investigate the use of a phase-transfer catalyst (for reactions with two immiscible phases) or a catalyst that can activate the electrophile.

-

Agitation Study: Inefficient mixing can lead to localized depletion of reactants, slowing the overall reaction rate.[10][11] Perform studies at a smaller scale to determine the optimal agitation speed and impeller design for your reaction.

Data Presentation: Effect of Temperature on Reaction Time

| Temperature (°C) | Lab Scale (1 g) Reaction Time (h) | Pilot Scale (1 kg) Projected Reaction Time (h) | Notes |

| 80 | 48 | > 96 | Reaction is very slow. |

| 100 | 24 | 48 | Moderate reaction rate. |

| 120 | 12 | 24 | Faster rate, but monitor for byproduct formation. |

Problem: Formation of Elimination Byproducts

Root Cause Analysis:

This is typically caused by the nucleophile acting as a base, particularly when strong, sterically hindered bases are used.[3] Higher reaction temperatures can also favor elimination over substitution.

Troubleshooting Steps:

-

Less Basic Nucleophile: If possible, switch to a less basic but still nucleophilic reagent.

-

Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature may favor the desired Sₙ2 pathway.

-

Change the Base/Nucleophile: If a base is required, consider using a non-nucleophilic, sterically hindered base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in combination with a good nucleophile.

Problem: Rearrangement Products are Observed

Root Cause Analysis:

The formation of rearrangement products is a clear indication that the reaction is proceeding, at least in part, through an Sₙ1 mechanism involving a carbocation intermediate.[4] This is favored by polar protic solvents and higher temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rearrangement products.

Problem: Poor Mixing and Localized "Hot Spots"

Root Cause Analysis:

As reaction volume increases, achieving uniform mixing and temperature control becomes more challenging.[10][12] The viscosity of the reaction mixture can also contribute to poor mixing. Localized overheating can lead to byproduct formation and decomposition.

Troubleshooting Steps:

-

Reactor and Impeller Design: For larger scale reactions, the choice of reactor and impeller is critical. A baffled reactor with a pitched-blade turbine or a Rushton turbine is often necessary to ensure good top-to-bottom mixing.

-

Stirring Rate: Increase the agitation speed. However, be aware that excessively high shear rates can sometimes degrade certain molecules.

-

Controlled Addition: Instead of adding all reactants at once, a slow, controlled addition of one of the reactants can help to manage the heat generated by an exothermic reaction.

-

Monitoring: Use multiple temperature probes within the reactor to monitor for temperature gradients.

Problem: Difficulties in Product Isolation and Purification

Root Cause Analysis:

The presence of side products with similar physical properties to the desired product can make purification difficult. Additionally, residual high-boiling solvents can contaminate the product.

Troubleshooting Steps:

-

Optimize Reaction Conditions: The best way to simplify purification is to minimize the formation of byproducts in the first place.

-

Work-up Procedure: Design a work-up procedure that can selectively remove key impurities. For example, an acidic or basic wash can remove basic or acidic byproducts, respectively.

-

Purification Method:

-

Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.[13]

-

Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity at scale. A thorough screen of crystallization solvents is recommended.

-

Chromatography: While effective at the lab scale, column chromatography is often not practical for large-scale purification. However, it may be necessary for high-value products.

-

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Sₙ2 Reaction with 2,2-Dimethylpropyl Methanesulfonate

Disclaimer: This is a general guideline and must be adapted and optimized for your specific reaction. A thorough risk assessment should be conducted before proceeding.

-

Reactor Setup: Equip a suitably sized, clean, and dry reactor with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Charge Reactants: Charge the reactor with the nucleophile and the solvent. Begin agitation.

-

Dissolution: Stir the mixture until all the nucleophile has dissolved. If necessary, gently heat the mixture to aid dissolution.

-

Charge Electrophile: Dissolve the 2,2-dimethylpropyl methanesulfonate in a portion of the solvent and charge it to the addition funnel.

-

Controlled Addition: Add the solution of 2,2-dimethylpropyl methanesulfonate to the reactor at a rate that maintains the desired internal temperature.

-

Reaction: Heat the reaction mixture to the target temperature and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC, TLC).

-

Reaction Completion: Once the reaction is deemed complete, cool the mixture to room temperature.

Protocol 2: Quench and Work-up Strategy for Large-Scale Reactions

-

Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a well-agitated quench solution (e.g., water, saturated ammonium chloride solution). Monitor the temperature of the quench vessel and use an ice bath for cooling if the quench is exothermic.

-

Phase Separation: If the product is in an organic phase, separate the layers.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

-

Washes: Combine the organic layers and wash sequentially with:

-

Water to remove water-soluble impurities.

-

Brine (saturated sodium chloride solution) to aid in breaking up emulsions and removing residual water.

-

-

Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).

-

Filtration: Filter off the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by the chosen method (distillation, crystallization, or chromatography).

References

-

Reactions of Neopentyl Derivatives with t-BuOK in DMSO. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Neopentyl iodide. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

-

2,2-Dimethylpropyl chloranesulfonate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Neopentyl Halides React Slowly in Substitution Processes. (n.d.). organicnotes. Retrieved January 31, 2026, from [Link]

-

Advances in Scale-Up of Multiphase Systems. (n.d.). Chemical Reaction Engineering Laboratory. Retrieved January 31, 2026, from [Link]

-

For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. (2020, August 21). Reddit. Retrieved January 31, 2026, from [Link]

-

neopentyl alcohol. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

-

Exceptions in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]

-

Coster, M. (2019, June 5). Substitution Reactions of Neopentyl Halides. YouTube. Retrieved January 31, 2026, from [Link]

-

The Most Annoying Exceptions in Org 1 (Part 2). (2011, February 4). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

-

Lee, I., et al. (1998). Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (8), 1741-1746. [Link]

-

2,2-Dimethylpropyl methanesulfonate. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

2,2-Dimethyl-propyl 2,2-dimethyl-propanesulfinyl sulfone. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Mixing Considerations in Chemical Reactor Scale-Up. (2019, October 11). COMSOL. Retrieved January 31, 2026, from [Link]

- Process for purification of neopentyl glycol. (n.d.). Google Patents.

- Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. Crystal Growth & Design, 1(4), 327-334.

- Ebadat, V. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1174, 1-17.

- Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-18.

- Sounigo, L., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules, 26(19), 5851.

- Kaur, P., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20021-20028.

-

Scaling Yield and Mixing in Chemical Reactors. (n.d.). Veryst Engineering. Retrieved January 31, 2026, from [Link]

- Ottens, M., et al. (2004). Impurity Effects on the Crystallization Kinetics of Ampicillin. Industrial & Engineering Chemistry Research, 43(19), 6091-6099.

-

Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer. Retrieved January 31, 2026, from [Link]

- Purification of neopentyl glycol. (n.d.). Google Patents.

- Khoroshunova, Y. V., et al. (2020). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 25(18), 4235.

- Roy, J. (2012). Recent trends in the impurity profile of pharmaceuticals. Pharmaceuticals, 5(3), 241-256.

- Flowers, W. T., et al. (1981). Thermal decomposition of bismesitylsulphonyl- and bis-2,4-xylylsulphonyl-diazomethanes. Journal of the Chemical Society, Perkin Transactions 1, 1485-1488.

-

Rios, M. (2024, June 12). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. BioProcess International. Retrieved January 31, 2026, from [Link]

-

Effects of Impurities in Pharmaceuticals. (n.d.). Sauradip Chemical. Retrieved January 31, 2026, from [Link]

- Keshavarz, L., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 19(7), 4193-4201.

-

The Organic Chemistry Tutor. (2016, December 18). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube. Retrieved January 31, 2026, from [Link]

-

The Science Behind Optimizing Heat Transfer in the Chemical Industry. (2025, January 7). Fluorostore. Retrieved January 31, 2026, from [Link]

- Awad, S. B., & Nagieb, Z. A. (1976). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. Tetrahedron, 32(24), 3023-3026.

Sources

- 1. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 2. reddit.com [reddit.com]

- 3. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2,2-Dimethylpropyl chloranesulfonate | C5H11ClO3S | CID 55279200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. icheme.org [icheme.org]

- 9. High-temperature Reactions in Flow - ThalesNano [thalesnano.com]

- 10. comsol.fr [comsol.fr]

- 11. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]

- 12. bioprocessintl.com [bioprocessintl.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Navigating the Complexities of Neopentyl Methanesulfonate Reactions: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with neopentyl methanesulfonate. This guide is designed to provide in-depth, field-tested insights into the nuanced solvent effects that govern the selectivity of its reactions. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying mechanistic principles to empower you in your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the experimental application of neopentyl methanesulfonate.

Q1: Why is my neopentyl methanesulfonate reaction so slow, even with a strong nucleophile?

This is a classic and expected observation. The neopentyl group is sterically hindered, with a bulky tert-butyl group attached to the carbon adjacent to the reaction center. This steric bulk severely impedes the backside attack required for a standard S(_N)2 reaction.[1][2] In fact, the bimolecular solvolysis of neopentyl bromide has been shown to be up to 3 million times slower than that of methyl bromide.[2]

Q2: I'm observing a mixture of products, including some with a rearranged carbon skeleton. What is happening?

The formation of rearranged products is a hallmark of neopentyl system reactivity and strongly suggests the involvement of a carbocation intermediate, characteristic of an S(_N)1-type mechanism.[3][4] Upon departure of the methanesulfonate leaving group, a primary carbocation is transiently formed. This highly unstable intermediate rapidly undergoes a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation.[3][4][5] This rearranged carbocation is then trapped by the nucleophile or solvent, leading to the observed rearranged products.

Q3: How does the choice of solvent influence whether I get substitution or elimination products?

The solvent plays a critical role in dictating the reaction pathway and, consequently, the product distribution. Here's a breakdown:

-

Polar Protic Solvents (e.g., water, ethanol, formic acid, acetic acid): These solvents are effective at solvating both the departing leaving group (anion) and the incipient carbocation. This stabilization of the carbocation intermediate favors the S(N)1/E1 pathways.[6][7] In these solvents, you are more likely to observe rearranged substitution and elimination products.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent for S(_N)2 reactions because they solvate cations well but leave the nucleophile relatively "bare" and more reactive.[8][9] However, due to the extreme steric hindrance of the neopentyl group, the S(_N)2 pathway is still very slow.[2] If a strong, non-bulky nucleophile is used, some direct substitution may be observed, but it will likely be a minor pathway. With strong, sterically hindered bases, E2 elimination can become more competitive.[10]

-

Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are generally much slower as they cannot effectively stabilize the charged intermediates or transition states required for either S(_N)1 or S(_N)2 pathways.

Q4: I want to favor the formation of the rearranged substitution product. What solvent system should I use?

To favor the rearranged substitution product, you need to promote the formation of the tertiary carbocation intermediate. This is best achieved using a highly ionizing, weakly nucleophilic solvent. A classic example is aqueous formic acid.[3] Formic acid is more acidic than acetic acid, which can further promote the ionization of the leaving group.[11][12] Highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are also excellent choices for promoting ionization due to their high polarity and low nucleophilicity.[13][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered in neopentyl methanesulfonate reactions.

Problem 1: Low or No Conversion

-

Possible Cause 1: Inappropriate Solvent Choice.

-

Diagnosis: Are you using a nonpolar or weakly polar aprotic solvent? These solvents will significantly slow down the reaction.

-

Solution: Switch to a more polar solvent. For S(_N)1-type reactions leading to rearranged products, consider polar protic solvents like aqueous formic or acetic acid. For attempts at forcing an S(_N)2 reaction, a polar aprotic solvent like DMSO or DMF is necessary, but be prepared for very long reaction times.[15][16]

-

-

Possible Cause 2: Insufficient Reaction Temperature.

-

Diagnosis: Many neopentyl system reactions require elevated temperatures to overcome the high activation energy, especially for the sterically hindered S(_N)2 pathway.[5]

-

Solution: Increase the reaction temperature, while monitoring for potential side reactions or decomposition.

-

-

Possible Cause 3: Poor Leaving Group Ability.

Problem 2: Unexpected Product Ratios (e.g., more elimination than substitution)

-

Possible Cause 1: Nature of the Nucleophile/Base.

-

Diagnosis: Are you using a strong, sterically hindered base (e.g., potassium tert-butoxide)? Such bases will favor E2 elimination over substitution.[10] Even with less hindered strong bases like hydroxide or alkoxides, E2 can be a significant competing pathway with secondary and even some primary substrates.[9]

-

Solution: To favor substitution, use a good, non-basic nucleophile (e.g., azide, cyanide) in a polar aprotic solvent for an S(_N)2 pathway, or a weakly basic, highly nucleophilic solvent (like aqueous formic acid) for an S(_N)1 pathway.

-

-

Possible Cause 2: High Reaction Temperature.

-